molecular formula C7H5NO B121840 2-Ethynylpyridin-3-ol CAS No. 142503-05-7

2-Ethynylpyridin-3-ol

Cat. No. B121840
M. Wt: 119.12 g/mol
InChI Key: LWGYRZTZPDNIFT-UHFFFAOYSA-N
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Description

2-Ethynylpyridin-3-ol is a chemical compound with the molecular formula C7H5NO. It is a yellow to brown solid with a molecular weight of 119.12 .


Molecular Structure Analysis

The molecular structure of 2-Ethynylpyridin-3-ol consists of a pyridine ring with an ethynyl group at the 2-position and a hydroxyl group at the 3-position .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethynylpyridin-3-ol are not available, pyridin-2-ol has been reported to react as an ambident nucleophile .


Physical And Chemical Properties Analysis

2-Ethynylpyridin-3-ol has a density of 1.2±0.1 g/cm3, a boiling point of 282.0±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 156.9±10.3 °C .

Scientific Research Applications

  • Multi-Stimuli-Responsive Materials : A study by Chan, Leung, & Yam (2019) discussed the synthesis of oligo(ethynylpyridine)-containing alkynylplatinum(II) terpyridine/bzimpy metallofoldamers. These compounds exhibit reversible behaviors in response to external stimuli like temperature and acid/base addition, highlighting their potential in material sciences.

  • Chiral Helix Formation : Research by Abe, Kayamori, & Inouye (2015) demonstrated that ethynylpyridine oligomers linked with glycosyl chiral templates can form stable chiral helical structures. These structures, once stabilized, are resistant to solvents and heat, suggesting applications in molecular design.

  • Molecular Diodes : A study by Derosa, Guda, & Seminario (2003) explored the use of a 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule for creating a programmable molecular diode. This device shows potential for use in memory storage and nano-actuators.

  • Saccharide-Linked Ethynylpyridine Oligomers : In the research by Abe, Murayama, Kayamori, & Inouye (2008), saccharide-linked ethynylpyridine oligomers were studied for their ability to form chiral helices. These findings suggest a potential in designing molecules with specific higher-order structures.

  • Hydrohalogenation of Ethynylpyridines : The study by Muragishi, Asahara, & Nishiwaki (2017) explored the efficient hydrochlorination of 2-ethynylpyridines without special reagents. This suggests potential applications in organic synthesis and chemical processes.

  • Soil Nitrification Inhibition : A paper by McCarty & Bremner (1990) evaluated 2-ethynylpyridine as a soil nitrification inhibitor. Their findings indicate its effectiveness compared to other inhibitors, suggesting its use in agriculture to control nitrogen loss from soils.

  • Hydrogen Bond Studies : The work by Vojta, Horvat, Miljanić, & Vazdar (2016) investigated the hydrogen bonding properties of ethynylpyridines, providing insights into the interplay of secondary hydrogen bonds in chemical systems.

  • Fluorescent Chemosensor Development : A study by Roy et al. (2016) developed a novel ethynylpyridine-containing E-Bodipy as a fluorescent chemosensor for Zn2+ ions, suggesting its application in analytical chemistry.

Safety And Hazards

2-Ethynylpyridin-3-ol is classified as a combustible liquid. It is advised to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

While specific future directions for 2-Ethynylpyridin-3-ol are not available, research in the field of pyridine derivatives is ongoing, with a focus on green methodologies for synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives .

properties

IUPAC Name

2-ethynylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-7(9)4-3-5-8-6/h1,3-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGYRZTZPDNIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565905
Record name 2-Ethynylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylpyridin-3-ol

CAS RN

142503-05-7
Record name 2-Ethynylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Jasselin‐Hinschberger, C Comoy… - European Journal of …, 2015 - Wiley Online Library
… a sequence highlighting two Sonogashira couplings: the first one involves a 3-acetoxy-2-halopyridine and (trimethylsilyl)acetylene, leading to the formation of a 2-ethynylpyridin-3-ol …

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